3-thiophen-2-yl-3H-2-benzofuran-1-one

Description

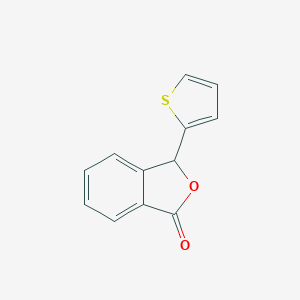

Structure

2D Structure

3D Structure

Properties

CAS No. |

147437-99-8 |

|---|---|

Molecular Formula |

C12H8O2S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

3-thiophen-2-yl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H8O2S/c13-12-9-5-2-1-4-8(9)11(14-12)10-6-3-7-15-10/h1-7,11H |

InChI Key |

JXGGVKILPREQLK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Thiophen 2 Yl 3h 2 Benzofuran 1 One

Catalytic Approaches to the Benzofuran-1-one Core

Catalytic methods provide powerful tools for the construction of the benzofuran-1-one scaffold, often proceeding with high atom economy and functional group tolerance. These approaches primarily involve transition metal-catalyzed reactions, although metal-free alternatives are also emerging.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metals such as palladium, rhodium, and copper are extensively used to catalyze the formation of the benzofuran (B130515) ring system through various cyclization and annulation strategies.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H activation provides a direct and efficient route to benzofuran structures. The intramolecular C-H/C-H coupling of diaryl ethers, such as 3-aryloxythiophenes, can be achieved using a palladium catalyst to form the fused ring system of thieno[3,2-b]benzofurans researchgate.net. This strategy is adaptable for the synthesis of the benzofuran-1-one core.

A plausible pathway involves the palladium(II)-catalyzed oxidative cross-coupling via direct C-H bond activation acs.org. The reaction typically requires a palladium salt as the catalyst and an oxidant to regenerate the active catalytic species. A general mechanism involves the C-H activation of a precursor molecule, followed by coordination and insertion, and finally reductive elimination to yield the cyclized product acs.org. The direct functionalization of C-H bonds is considered a significant step toward achieving molecular diversity in these scaffolds mdpi.com.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Key Feature |

| Pd(TFA)₂ | AgOAc | Propionic Acid | 110 | Direct dual C-H activation researchgate.net |

| Pd(OPiv)₂ | AgOPiv | DMF | 150 | Applicable to various functionalized motifs researchgate.net |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | Variable | Selective C-H activation on thiophene (B33073) moiety mdpi.com |

This table presents representative conditions for palladium-catalyzed C-H activation reactions for forming related fused heterocyclic systems.

Rhodium catalysts have gained considerable attention for their ability to mediate unique transformations in the synthesis of heterocyclic compounds nih.gov. Rhodium(III)-catalyzed redox-neutral cyclization represents a step-economic approach to constructing substituted benzofurans nih.gov. For instance, the cyclization of N-phenoxyacetamides with 1-alkynylphosphine sulfides has been shown to proceed with excellent regioselectivity and a broad substrate scope, demonstrating the power of rhodium in forming the benzofuran ring nih.gov.

These protocols can be adapted for the synthesis of the benzofuran-1-one core by selecting appropriate starting materials. The catalytic cycle often involves C-H activation, migratory insertion, and reductive elimination, with the rhodium center mediating the formation of the critical C-C or C-O bond.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Key Feature |

| [Cp*Rh(III)] | N-phenoxyacetamide | 1-alkynylphosphine sulfide | Not Specified | Redox-neutral C-H activation nih.gov |

| Rh-based catalyst | Propargyl alcohols | Aryl boronic acids | Toluene Sulfonic Acid | Relay catalysis for chemodivergent synthesis nih.gov |

This table illustrates examples of rhodium-catalyzed reactions for the synthesis of benzofuran derivatives.

Copper catalysis offers a cost-effective and efficient alternative for constructing the benzofuran ring via intramolecular C-O bond formation nih.gov. An effective method involves the intramolecular dehydrogenative C–H/O–H coupling to synthesize benzothieno[3,2-b]benzofurans, a class of compounds structurally related to the target molecule semanticscholar.orgnih.govrsc.org. This approach has been shown to produce good to excellent yields (64–91%) for a range of substrates, including those with electron-donating or electron-withdrawing groups semanticscholar.orgnih.govrsc.org.

The mechanism is proposed to be a radical pathway initiated by a single electron transfer between the substrate and the copper catalyst semanticscholar.orgnih.gov. This method is advantageous as it can avoid pre-functionalization steps like halogenation nih.gov. One-pot procedures combining iron(III)-catalyzed halogenation with subsequent copper(I)-catalyzed cyclization have also been developed for the synthesis of highly substituted benzo[b]furans from simple ketones nih.gov.

| Catalyst | Base/Additive | Solvent | Temperature (°C) | Yield Range (%) |

| Cu(OAc)₂·H₂O | K₂CO₃ | Dioxane | 110 | 64-91 semanticscholar.orgnih.gov |

| CuI | KOH | Not Specified | 60-80 | Moderate to Good beilstein-journals.org |

| CuI (ppm levels) | K₃PO₄ | Toluene | 110 | ~55 nih.gov |

This table summarizes typical conditions for copper-catalyzed intramolecular C-O bond formation leading to benzofuran and related structures.

Organocatalytic and Metal-Free Synthetic Routes

The development of organocatalytic and metal-free synthetic routes is driven by the principles of green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals. While less common for the direct synthesis of the benzofuran-1-one core, organocatalytic strategies are highly effective in the synthesis of related heterocyclic systems.

For example, bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used as efficient organocatalysts in one-pot, three-component syntheses of complex heterocyclic molecules under mild conditions researchgate.net. These methods often involve domino processes that build molecular complexity rapidly from simple starting materials researchgate.net. Such strategies could be envisioned for the construction of the 3-thiophen-2-yl-3H-2-benzofuran-1-one skeleton by designing a suitable multi-component reaction.

Strategies for the Stereoselective Synthesis of this compound

The 3-position of the 3H-2-benzofuran-1-one ring is a stereocenter. Therefore, controlling its configuration is crucial for applications where specific stereoisomers are required. Stereoselective synthesis of this compound can be achieved through asymmetric catalysis.

Organocatalytic asymmetric Michael additions are a powerful tool for creating stereocenters. An analogous strategy has been successfully employed for the enantioselective synthesis of benzofurans bearing adjacent quaternary and tertiary carbon stereocenters by reacting 3-methylbenzofuran-2(3H)-ones with azadienes researchgate.net. This approach highlights the potential of using chiral organocatalysts, such as cinchona alkaloids or bifunctional squaramides, to control the facial selectivity of a nucleophilic attack on a suitable electrophile.

For the synthesis of this compound, a potential route involves the asymmetric conjugate addition of a benzofuran-2(3H)-one pronucleophile to an activated thiophene-containing Michael acceptor. The choice of catalyst, solvent, and reaction conditions would be critical in achieving high diastereoselectivity and enantioselectivity.

| Catalytic Approach | Substrate 1 | Substrate 2 | Key Outcome |

| Organocatalytic Michael Addition | 3-methylbenzofuran-2(3H)-one | Azadienes | Enantioselective synthesis of adjacent stereocenters researchgate.net |

| Three-component [3+2] cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin, Sarcosine | High diastereoselectivity (>20:1 dr) mdpi.com |

This table outlines strategies that can be adapted for the stereoselective synthesis of the target compound, based on reactions of similar benzofuran-2(3H)-one systems.

Enantioselective Methodologies for Chiral Center Introduction

The creation of a chiral center at the C3 position of the 2-benzofuran-1-one (also known as phthalide) core with high enantioselectivity is a key challenge. Several catalytic asymmetric methods have been developed for 3-substituted phthalides that are applicable to the synthesis of this compound.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for the enantioselective synthesis of phthalides. One notable approach involves the asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes. While a direct example with a thiophene-based ketone is not extensively documented, the methodology is general. For instance, L-prolinamide-derived organocatalysts have been shown to effectively promote the initial aldol condensation, leading to the formation of the chiral center with high enantiomeric excess (ee). Subsequent acid- or base-mediated lactonization yields the desired enantioenriched 3-substituted phthalide. The success of this approach with a variety of carbonyl compounds suggests its potential applicability to a thiophene-containing ketone, which would lead to the enantioselective synthesis of this compound.

Metal Catalysis: Transition metal-catalyzed asymmetric synthesis offers another robust avenue. Rhodium-catalyzed enantioselective C-H bond arylation has been successfully employed for the synthesis of planar chiral ferrocenes with heteroaryl iodides, including thiophene derivatives, demonstrating excellent enantioselectivities (up to 94% ee). researchgate.net While this specific example is on a ferrocene scaffold, rhodium catalysis is known for its versatility. Rhodium(III)-catalyzed syntheses of phthalides have been reported through cascade reactions, indicating the potential for developing an enantioselective variant for 3-heteroaryl phthalides. chemistryviews.org The mechanism would likely involve a directed C-H activation, and the choice of a suitable chiral ligand would be crucial for achieving high enantioselectivity in the formation of the C-C bond between the benzofuranone precursor and the thiophene moiety.

A general overview of enantioselective approaches for 3-substituted isobenzofuranones has been described, highlighting the use of both chiral protecting groups and chiral reagents to achieve high levels of stereocontrol. researchgate.net

| Catalyst Type | Method | Potential Substrates | Expected Outcome |

| Organocatalyst (e.g., L-prolinamide derivative) | Asymmetric aldol-lactonization | 2-Formylbenzoic ester and 2-acetylthiophene | Enantioenriched this compound |

| Rhodium(I)/Chiral Ligand | Asymmetric C-H arylation | Benzofuranone precursor and 2-iodothiophene | Chiral this compound |

Diastereoselective Approaches

When a second chiral center is present in the molecule or when a prochiral nucleophile attacks the 3-position of a substituted benzofuranone, diastereoselective control becomes important. While specific studies on the diastereoselective synthesis of this compound are limited, general principles can be applied.

For instance, the reaction of a chiral benzofuranone precursor with a thiophene-based nucleophile could proceed with substrate-controlled diastereoselectivity. Alternatively, a chiral catalyst could be employed to control the facial selectivity of the attack of a thiophene nucleophile onto a prochiral benzofuranone derivative. A study on the synthesis of novel benzofuran spiro-pyrrolidine derivatives via [3+2] azomethine ylide cycloadditions demonstrated high diastereoselectivity (>20:1 dr). mdpi.comdntb.gov.ua This highlights the potential for achieving high levels of diastereocontrol in reactions involving the 3-position of the benzofuranone ring system. The stereochemical outcome would be influenced by the steric and electronic properties of both the substrate and the incoming nucleophile, as well as the reaction conditions.

Integration of the Thiophene Moiety via Coupling and Cyclization

The introduction of the thiophene ring at the C3 position of the 2-benzofuran-1-one can be achieved through various coupling and cyclization strategies.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. While not explicitly demonstrated for this specific compound, a Suzuki or Stille coupling of a 3-halo-2-benzofuran-1-one with a thiophene-2-boronic acid or a 2-stannylthiophene, respectively, would be a plausible approach.

Cyclization Reactions: A more convergent approach involves the cyclization of a precursor that already contains the thiophene moiety. For example, a rhodium-catalyzed three-component reaction of an arylboronic acid, an alkyne, and elemental sulfur can be used to synthesize benzo[b]thiophenes. researchgate.net A similar strategy could potentially be adapted to construct the this compound skeleton in a one-pot process from simpler starting materials. Another approach involves the intramolecular cyclization of a suitably functionalized precursor, such as a 2-(1-oxo-1-(thiophen-2-yl)methyl)benzoic acid derivative.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound can benefit from the application of green chemistry principles such as mechanochemistry, flow chemistry, and the use of solvent-free or reduced-solvent conditions.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. High-energy ball milling can promote reactions between solid-state reactants, often with reduced reaction times and improved yields. While the direct mechanochemical synthesis of this compound has not been reported, the successful synthesis of phthalimides by grinding phthalic anhydride and aniline derivatives demonstrates the feasibility of forming the core heterocyclic structure under these conditions. rsc.org This suggests that a solid-state reaction between a 2-formylbenzoic acid derivative and a suitable thiophene-containing reactant could be a viable and sustainable route. The one-step hydroxylation of aryl and heteroaryl fluorides using mechanochemistry further highlights the potential of this technique for reactions involving heteroaromatic compounds. rsc.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. A sequential continuous-flow system has been developed for the production of 3-aryl benzofuranones. nih.gov This system utilizes a heterogeneous catalyst, Amberlyst-15H, for both the initial cyclocondensation and subsequent Friedel-Crafts alkylation, demonstrating good functional group compatibility and high yields. nih.gov Such a system could be adapted for the synthesis of this compound by using an appropriate thiophene-based starting material. The use of flow chemistry can significantly reduce reaction times and improve process control, making it an attractive option for the sustainable production of this compound. nih.govuc.pt

Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Several synthetic methods for related heterocyclic compounds have been developed under solvent-free or reduced-solvent conditions. For instance, the solvent-free Knoevenagel condensation has been used for the synthesis of 3-(furan-2-yl)acrylonitrile derivatives, showcasing the potential for base-catalyzed condensations without a solvent. mdpi.com Microwave-assisted solvent-free synthesis has also been employed for the preparation of benzothiophene derivatives. clockss.org These examples suggest that the condensation reaction between 2-formylbenzoic acid and a thiophene-containing active methylene compound could potentially be carried out under solvent-free conditions, possibly with microwave or thermal activation, to afford this compound in an environmentally friendly manner.

| Sustainable Method | Description | Potential Application for this compound |

| Mechanochemistry | Solid-state reaction induced by mechanical force (e.g., ball milling). | Reaction of a 2-formylbenzoic acid derivative with a thiophene-based reactant. |

| Flow Chemistry | Continuous reaction in a flowing stream. | Adaptation of existing flow systems for 3-aryl benzofuranones. |

| Solvent-Free Synthesis | Reaction conducted without a solvent, often with thermal or microwave activation. | Condensation of 2-formylbenzoic acid with a thiophene-containing active methylene compound. |

Microwave-Assisted Organic Synthesis Protocols

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant enabling technology in modern synthetic chemistry, offering substantial advantages over conventional heating methods. dntb.gov.uaijnrd.org This technique utilizes microwave radiation to heat reactants directly and efficiently, leading to dramatic reductions in reaction times, increased product yields, and often enhanced product purity by minimizing side reactions. nih.govijrpas.com The principles of MAOS are rooted in the interaction of microwave energy with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat. dntb.gov.ua This efficient and uniform heating is particularly advantageous for the synthesis of heterocyclic scaffolds like 2-benzofuran-1-ones.

While specific literature detailing a dedicated microwave-assisted protocol exclusively for this compound is not extensively documented, the synthesis of the broader class of 3-substituted phthalides and related benzofuran structures has been shown to benefit significantly from this technology. nih.govrsc.org General protocols often involve the reaction of appropriate precursors in a sealed vessel transparent to microwaves, allowing for temperatures and pressures to be reached that are well above the boiling point of the solvent at atmospheric pressure. This accelerates reaction rates significantly. researchgate.net

Research into the synthesis of analogous benzofuranone structures demonstrates the typical conditions and outcomes of applying microwave irradiation. For instance, in the synthesis of benzofuran-3(2H)-ones from substituted benzoates, microwave heating was shown to be a rapid and facile method. semanticscholar.orgnih.gov The optimization of such a reaction involves screening different bases, solvents, temperatures, and irradiation times to achieve the highest yield.

A study on the synthesis of benzofuran-3(2H)-ones provides a concrete example of a microwave-assisted protocol. The reaction involved heating a solution of a benzoate precursor in a mixture of Dimethylformamide (DMF) and Methanol (MeOH) with a base, Potassium Phosphate (K3PO4), under microwave irradiation. The conditions were optimized to achieve moderate yields in a very short timeframe compared to classical heating methods. semanticscholar.org

Table 1: Microwave-Assisted Synthesis of Benzofuran-3(2H)-one (4a) from Precursor (3a)

| Parameter | Value |

|---|---|

| Precursor | Methyl 2-(2-methoxy-2-oxoethoxy)benzoate (3a) |

| Base | Potassium Phosphate (K3PO4) |

| Solvent | DMF / MeOH |

| Temperature | 150 °C |

| Irradiation Power | 300 W |

| Reaction Time | 30 min |

| Yield | 43% |

Data sourced from a study on microwave-assisted synthesis of benzofuran-3(2H)-ones. semanticscholar.org

Furthermore, microwave assistance has been effectively applied in multicomponent reactions to build complex heterocyclic systems. In the synthesis of benzofuran-2-carboxamides, researchers optimized reaction conditions by varying temperature and time under microwave irradiation. The findings indicated that higher temperatures could reduce reaction times while increasing yields, although excessive heat led to decomposition. kcl.ac.uk This highlights the precise control offered by modern microwave reactors, which is crucial for optimizing synthetic outcomes. nih.gov

Table 2: Optimization of a Microwave-Assisted Multicomponent Reaction for Benzofuran Synthesis

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 5 | Low |

| 2 | 80 | 15 | Increased |

| 3 | 120 | 5 | Moderate |

| 4 | 140 | 5 | Good |

| 5 | 160 | 5 | Decomposition |

This table represents generalized findings from optimization studies on microwave-assisted benzofuran synthesis, where specific yield percentages were dependent on the substrates used. kcl.ac.uk

The application of MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of fewer hazardous solvents. ijnrd.org The efficiency and speed of microwave-assisted protocols make them highly suitable for the rapid generation of compound libraries for drug discovery and medicinal chemistry applications. nih.govkcl.ac.uk Therefore, the synthesis of this compound via a microwave-assisted protocol would likely involve the cyclization of a suitable precursor, such as a 2-formylbenzoate derivative reacting with a thiophene-based nucleophile, under optimized microwave conditions to achieve high efficiency and yield.

Mechanistic Investigations of Synthetic Transformations Leading to 3 Thiophen 2 Yl 3h 2 Benzofuran 1 One

Elucidation of Reaction Pathways and Intermediates in Catalytic Cycles

The formation of the benzofuranone core, particularly with a thiophenyl substituent at the 3-position, often proceeds through catalytic cycles involving several key steps. These pathways are frequently mediated by transition metals, which facilitate the necessary bond formations.

Detailed Analysis of C-H Activation Mechanisms

A prevalent strategy in the synthesis of complex heterocyclic systems like 3-thiophen-2-yl-3H-2-benzofuran-1-one involves the direct functionalization of C-H bonds. This approach is highly atom-economical and can significantly simplify synthetic routes.

Palladium catalysis is a cornerstone in C-H activation strategies for synthesizing benzofuran (B130515) derivatives. researchgate.net The mechanism typically begins with the coordination of the palladium catalyst to the aromatic precursor. In the context of synthesizing a 3-substituted benzofuranone, a plausible pathway involves the palladium-catalyzed intramolecular C-H/C-H coupling of a precursor like a 3-aryloxylthiophene. researchgate.net The catalytic cycle would involve the oxidative addition of the palladium catalyst to an aryl halide or triflate, followed by a C-H activation step on the thiophene (B33073) ring. The subsequent reductive elimination would then form the desired carbon-carbon bond, closing the furanone ring. researchgate.net

The choice of oxidant is also critical in these reactions. For instance, silver salts like AgOAc are often employed as oxidants in palladium-catalyzed C-H/C-H coupling reactions to regenerate the active catalyst. researchgate.net

Mechanistic Aspects of Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions represent another significant class of transformations for constructing the benzofuranone scaffold. These reactions involve the formation of multiple bonds in a single step, often with high stereoselectivity.

One relevant example is the heteroannulation of benzoquinones. dtu.dk While not directly forming the target molecule, the mechanistic principles are applicable. These reactions can proceed under acidic conditions, where a protonated benzoquinone derivative acts as an electrophile. dtu.dk This species can then react with a suitable nucleophile, such as an enol or a dienol, through a series of addition and cyclization steps to form the fused ring system. dtu.dk The final steps often involve dehydration or oxidation to yield the aromatic benzofuran core. dtu.dk

Another approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This cascade reaction proceeds through a Diels-Alder cycloaddition, followed by subsequent elimination and cyclization to form the benzofuranone ring. oregonstate.edu The regioselectivity of this process is a key consideration, and it can be influenced by the substitution pattern of the reactants. oregonstate.edu

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular cyclization is a common and effective method for the synthesis of benzofurans and their derivatives. nih.gov These reactions often involve the formation of a key C-O or C-C bond to close the heterocyclic ring. nih.gov

For instance, the intramolecular cyclization of o-alkenylphenols, often catalyzed by palladium, is a well-established route. nih.gov The mechanism likely involves the coordination of the palladium catalyst to the alkene, followed by nucleophilic attack from the phenolic oxygen to form the furan (B31954) ring. Subsequent β-hydride elimination or other termination steps would then yield the final product.

Rearrangement reactions can also play a role. For example, certain synthetic routes may proceed through intermediates that undergo rearrangement to form the more stable benzofuranone structure.

Role of Catalysts, Ligands, and Additives in Reaction Selectivity and Efficiency

The choice of catalyst, ligands, and additives is paramount in controlling the selectivity and efficiency of the synthesis of this compound.

Catalysts:

Palladium Catalysts: As discussed, palladium complexes are widely used for their ability to catalyze C-H activation and cross-coupling reactions. researchgate.net The specific palladium source (e.g., Pd(TFA)2, Pd(OPiv)2) can influence the reaction outcome. researchgate.net

Copper Catalysts: Copper catalysts are also employed, sometimes in conjunction with palladium in Sonogashira-type couplings, or independently in other cyclization reactions. nih.gov

Acid Catalysts: Brønsted acids like acetic acid or trifluoroacetic acid (TFA) can catalyze cyclization reactions by protonating key functional groups and activating substrates. oregonstate.edunih.gov Lewis acids such as AlCl3 can also promote these transformations. oregonstate.edu

Ligands:

The ligands coordinated to the metal center play a crucial role in modulating the catalyst's reactivity and selectivity. For instance, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can enhance the efficiency of palladium-catalyzed cross-coupling reactions. nih.gov

Additives:

Bases: Bases like triethylamine (B128534) or cesium carbonate are often necessary to neutralize acidic byproducts or to facilitate deprotonation steps in the catalytic cycle. nih.govnih.gov

Oxidants: In oxidative C-H activation reactions, an oxidant is required to regenerate the active form of the catalyst. Silver salts and benzoquinones are common choices. researchgate.netnih.gov

The following table summarizes the role of various components in a representative synthesis:

| Component | Function | Example |

| Catalyst | Facilitates bond formation | Pd(TFA)₂ researchgate.net |

| Ligand | Modulates catalyst activity and selectivity | PPh₃ |

| Oxidant | Regenerates the active catalyst | AgOAc researchgate.net |

| Base | Neutralizes acid, facilitates deprotonation | Cs₂CO₃ nih.gov |

| Solvent | Medium for the reaction | Toluene nih.gov |

Kinetic and Thermodynamic Studies of Compound Formation

Kinetic and thermodynamic studies provide valuable insights into the reaction mechanism and help in optimizing reaction conditions.

Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, intermediates, and products. The formation of the stable, aromatic benzofuranone ring is typically a thermodynamically favorable process that drives the reaction forward. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway and calculate the energies of various species involved, providing a deeper understanding of the reaction thermodynamics.

For instance, in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, it was observed that the formation of an intermediate phenol (B47542) was faster than its subsequent conversion to the benzofuranone under certain conditions. oregonstate.edu However, the addition of a strong acid like TFA rapidly promoted the final cyclization, indicating that this step has a higher activation energy but is thermodynamically favored. oregonstate.edu

Reactivity and Derivatization Strategies of 3 Thiophen 2 Yl 3h 2 Benzofuran 1 One

Functionalization of the Benzofuran-1-one Scaffold

The benzofuran-1-one core, also known as a phthalide, presents several sites for functionalization. The reactivity of this scaffold in 3-thiophen-2-yl-3H-2-benzofuran-1-one is influenced by the electron-donating nature of the fused benzene (B151609) ring and the lactone functionality.

Regioselective C-H Functionalization

Furthermore, iron(III) chloride has been demonstrated as an effective catalyst for the regioselective thiocyanation of activated arenes, a reaction that could potentially be applied to the benzene ring of the benzofuran-1-one scaffold. youtube.com The development of regioselective C-H functionalization methods for polyolefins using radical-mediated xanthylation also highlights the expanding toolkit for such transformations. nih.gov

| Reaction Type | Reagents and Conditions | Potential Outcome on Benzofuran-1-one Scaffold | Reference |

| Ortho-lithiation | n-BuLi, THF | Functionalization at the C4 or C7 position of the benzene ring. | Analogous to 3-arylfurans |

| Thiocyanation | N-thiocyanatosaccharin, FeCl₃ | Introduction of a thiocyanate (B1210189) group onto the benzene ring. | youtube.com |

Electrophilic and Nucleophilic Substitution Reactions

The benzofuran-1-one ring system can undergo both electrophilic and nucleophilic substitution reactions. The benzene portion of the scaffold is susceptible to electrophilic attack, with the substitution pattern directed by the existing ether and carbonyl functionalities. Generally, electrophilic aromatic substitution on benzene rings with both activating (alkoxy) and deactivating (carbonyl-related) groups can lead to complex mixtures of products, with the outcome depending on the specific electrophile and reaction conditions. mdpi.com

Nucleophilic substitution reactions primarily occur at the C3 position of the isobenzofuran-1(3H)-one core. Studies on related compounds have shown that primary amines can react with 2-formylbenzoic acid (the open-chain tautomer of 3-hydroxyisobenzofuran-1(3H)-one) via a bimolecular nucleophilic substitution (SN2) mechanism to yield 3-substituted isobenzofuran-1(3H)-one derivatives. mdpi.com This suggests that the C3 position of this compound could be a target for nucleophiles, potentially leading to the displacement of the thiophene (B33073) group under certain conditions or, more likely, ring-opening of the lactone.

| Reaction Type | General Reactants | Potential Site of Reaction on Benzofuran-1-one Scaffold | Reference |

| Electrophilic Aromatic Substitution | Electrophile (e.g., nitrating or halogenating agent) | Benzene ring (positions C4, C5, C6, C7) | mdpi.com |

| Nucleophilic Substitution | Nucleophile (e.g., amine) | C3 position | mdpi.com |

Ring-Opening and Ring-Closing Transformations

The lactone ring of the benzofuran-1-one scaffold is susceptible to ring-opening reactions under both acidic and basic conditions. For instance, treatment with strong bases can lead to hydrolysis of the ester bond, forming the corresponding 2-carboxybenzyl derivative. Acid-catalyzed reactions can also promote ring-opening, which can be followed by subsequent cyclizations to form new heterocyclic systems. nih.govnih.gov For example, a superacid-promoted ring-closing and opening cascade has been used to prepare aza-polycyclic aromatic compounds. nih.govnih.gov

Conversely, the benzofuran-1-one scaffold itself can be the product of ring-closing reactions. The synthesis of puerariafuran, a natural product, was achieved through the cyclization of 2,3-dihydrobenzofurans, which were in turn derived from 2-hydroxychalcones. nih.gov This suggests that derivatives of this compound could potentially be synthesized through similar cyclization strategies.

Chemical Transformations Involving the Thiophene Moiety

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions, typically at the C5 position (the position adjacent to the sulfur atom and furthest from the benzofuranone substituent). Thiophene is generally more reactive than benzene in such reactions. acs.org

Common electrophilic substitution reactions for thiophene include nitration, halogenation, and Friedel-Crafts acylation. acs.orgyoutube.comyoutube.com For this compound, the C5 position of the thiophene ring is expected to be the most reactive site for electrophilic attack.

Furthermore, the thiophene ring can be functionalized through metal-halogen exchange reactions. If a halogen atom is present on the thiophene ring, treatment with an organolithium reagent can generate a lithiated thiophene species, which can then be reacted with various electrophiles to introduce a wide range of substituents. rsc.org This approach provides a versatile method for the derivatization of the thiophene moiety.

| Reaction Type | Reagents and Conditions | Expected Major Product on Thiophene Moiety | Reference |

| Nitration | HNO₃/H₂SO₄ | 3-(5-nitrothiophen-2-yl)-3H-2-benzofuran-1-one | acs.orgyoutube.com |

| Bromination | Br₂, acetic acid | 3-(5-bromothiophen-2-yl)-3H-2-benzofuran-1-one | acs.org |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-(5-acylthiophen-2-yl)-3H-2-benzofuran-1-one | acs.org |

| Metal-Halogen Exchange | n-BuLi (on a bromo-substituted thiophene) | Lithiated thiophene intermediate for further reaction | rsc.org |

Introduction of Diverse Functionalities via Advanced Organic Reactions

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, offer powerful tools for introducing a wide array of functional groups onto both the benzofuran-1-one and thiophene scaffolds of the target molecule.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. nih.gov Should a halogenated derivative of this compound be prepared (either on the benzofuranone or thiophene ring), it could serve as a substrate for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Direct C-H arylation is another powerful technique for the functionalization of heterocycles. semanticscholar.org Palladium catalysts have been employed for the regioselective C-H arylation of thiophenes, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.net This approach could potentially be used to directly couple aryl groups to either the benzofuranone or thiophene rings of the target molecule.

| Cross-Coupling Reaction | Coupling Partners | Potential Application | Reference |

| Suzuki Coupling | Halogenated derivative + Boronic acid | Introduction of aryl or vinyl groups. | General knowledge |

| Stille Coupling | Halogenated derivative + Organostannane | Introduction of various organic groups. | General knowledge |

| Sonogashira Coupling | Halogenated derivative + Terminal alkyne | Introduction of alkynyl groups. | General knowledge |

| Direct C-H Arylation | Heterocycle + Aryl halide | Direct introduction of aryl groups without pre-functionalization. | semanticscholar.orgresearchgate.net |

Michael Addition and Related Conjugate Additions

The core structure of benzofuranones is a versatile participant in Michael addition reactions, a type of conjugate addition. masterorganicchemistry.com While direct studies on this compound as a Michael donor or acceptor are not extensively detailed, the reactivity can be inferred from related benzofuranone systems.

In a typical scenario, the proton at the C3 position of the benzofuranone ring can be abstracted by a base to form an enolate. This enolate can then act as a nucleophile (a Michael donor) and add to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com Conversely, derivatives of benzofuranone can be engineered to act as Michael acceptors.

Research on 2-substituted benzofuran-3(2H)-ones demonstrates their successful use in highly enantioselective Michael addition reactions to nitroolefins. rsc.org These reactions, often promoted by bifunctional squaramide catalysts, lead to the synthesis of chiral 2,2'-substituted benzofuran-3-one derivatives with adjacent quaternary–tertiary stereocenters. rsc.org The general mechanism involves the deprotonation of the benzofuranone, followed by the conjugate addition of the resulting enolate to the nitroolefin, and subsequent protonation. masterorganicchemistry.com

Similarly, 3-substituted benzofuran-2(3H)-ones have been utilized in asymmetric Michael addition reactions to nitroolefins, catalyzed by bifunctional tertiary-amine thiourea (B124793) catalysts. nih.gov These reactions produce chiral benzofuran-2(3H)-one products bearing all-carbon quaternary stereocenters at the 3-position in high yields and selectivities. nih.gov

The table below illustrates a representative Michael addition reaction based on a related benzofuranone scaffold.

| Reactant (Benzofuranone) | Michael Acceptor | Catalyst/Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Methylbenzofuran-3(2H)-one | (E)-2-(2-nitrovinyl)thiophene | Bifunctional Squaramide Catalyst | Toluene | 2-methyl-2-(2-nitro-1-(thiophen-2-yl)ethyl)benzofuran-3(2H)-one | 92% |

Chemo- and Regioselective Derivatization Strategies

The distinct chemical environments of the thiophene and benzofuranone rings allow for selective transformations at specific sites.

Vilsmeier-Haack Reaction: A key regioselective reaction is the Vilsmeier-Haack-Arnold reaction, which can be used to introduce a formyl group onto the benzofuranone core. When benzofuran-3(2H)-ones are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), 3-chlorobenzofuran-2-carbaldehydes are formed. acs.org This reaction proceeds via the formation of a Vilsmeier reagent, which acts as the electrophile, leading to formylation and subsequent chlorination.

Synthesis of Fused Thiophenes: Another important derivatization involves the synthesis of fused heterocyclic systems. Starting from 3-chlorobenzofuran-2-carbonitrile (which can be prepared from benzofuran-3(2H)-one), reaction with methyl thioglycolate can lead to the formation of thieno[3,2-b]benzofuran derivatives. acs.org This transformation involves nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization and dehydration sequence.

The table below summarizes key regioselective derivatization strategies for related benzofuranone structures.

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzofuran-3(2H)-one | 1. POCl₃, DMF; 2. H₂O | Vilsmeier-Haack-Arnold | 3-Chlorobenzofuran-2-carbaldehyde | acs.org |

| 3-Chlorobenzofuran-2-carbonitrile | 1. Methyl thioglycolate, Base; 2. Acid | Thiophene Annulation | Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate | acs.org |

Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the this compound Structure

The this compound scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These larger structures are of interest in materials science and medicinal chemistry.

One prominent strategy involves intramolecular cyclization reactions. For instance, derivatives of the benzofuranone core can be designed to undergo tandem reactions to create fused systems in a single pot. An efficient one-pot synthetic strategy has been reported for producing benzofuran-3-amine (B13040303) derivatives through the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature. mdpi.com This approach highlights the potential for developing convergent syntheses of complex molecules from simple precursors.

Furthermore, the Fischer indolization reaction provides a pathway to fuse an indole (B1671886) ring system onto the benzofuranone core. acs.org Starting from a benzofuran-3(2H)-one, it can be converted into a suitable phenylhydrazone derivative. Treatment of this intermediate with an acid catalyst promotes the rsc.orgrsc.org-sigmatropic rearrangement characteristic of the Fischer indole synthesis, leading to the formation of a benzofuro[3,2-b]indole structure. This method allows for the creation of N,O,S-heteroacenes, which are polycyclic aromatic compounds containing nitrogen, oxygen, and sulfur heteroatoms. acs.org

The table below outlines a synthetic approach to a fused heterocyclic system starting from a benzofuranone precursor.

| Precursor | Key Reagents | Reaction Sequence | Fused Heterocyclic Product | Reference |

|---|---|---|---|---|

| Benzofuran-3(2H)-one | 1. Phenylhydrazine; 2. Polyphosphoric acid (PPA) | Fischer Indolization | Benzofuro[3,2-b]indole | acs.org |

| 2-Fluorobenzonitrile and a substituted alcohol | Base (e.g., Cs₂CO₃) | One-pot Tandem Reaction | Substituted Benzofuran-3-amine | mdpi.com |

Computational and Theoretical Chemistry Studies of 3 Thiophen 2 Yl 3h 2 Benzofuran 1 One

Molecular Structure, Conformation, and Tautomerism Analysis

The foundational aspect of understanding any molecule lies in its three-dimensional structure. For 3-thiophen-2-yl-3H-2-benzofuran-1-one, computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable geometric conformations. The molecule consists of a planar benzofuranone system connected to a thiophene (B33073) ring at the C3 position. The rotational freedom around the single bond connecting these two rings allows for different conformations.

Computational conformational analysis of similar thiophene derivatives has shown that the orientation of the thiophene ring relative to the rest of the molecule can significantly impact its properties. rsc.orgcwu.edu For this compound, the most stable conformer would likely be the one that minimizes steric hindrance between the two ring systems. DFT calculations can predict the bond lengths, bond angles, and dihedral angles that define the lowest energy structure.

Furthermore, the 3H-2-benzofuran-1-one moiety can potentially exhibit tautomerism. The lactone form (3H-2-benzofuran-1-one) is generally the most stable, but the possibility of ring-opening to form a carboxylic acid or other tautomeric forms under specific conditions can be investigated computationally. beilstein-journals.org Theoretical calculations can determine the relative energies of these tautomers, providing insight into their potential existence and interconversion.

| Parameter | Predicted Value (DFT) |

|---|---|

| Bond Length (C=O) | ~1.21 Å |

| Bond Length (C-O, furanone) | ~1.37 Å |

| Bond Length (C-S, thiophene) | ~1.72 Å |

| Dihedral Angle (Benzofuranone-Thiophene) | Dependent on conformer |

Electronic Structure and Quantum Chemical Descriptors for Reactivity Prediction

The electronic properties of this compound are key to its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the aromatic rings will have regions of varying potential that can influence their interaction with other molecules.

A range of quantum chemical descriptors can be calculated to quantify the reactivity of the molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net By comparing these descriptors for different sites within the molecule, it is possible to predict the most probable sites for electrophilic and nucleophilic attack. sciforum.net

| Descriptor | Predicted Value | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Electrophilicity Index (ω) | 1.5 eV | Global electrophilic nature |

Theoretical Elucidation of Reaction Pathways and Transition States via DFT Calculations

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reaction types can be explored theoretically. The thiophene ring is known to undergo electrophilic substitution reactions more readily than benzene (B151609). nih.gov Computational studies can map out the potential energy surface for reactions such as nitration, halogenation, or Friedel-Crafts acylation on the thiophene ring. researchgate.net

These calculations can identify the transition state structures and their corresponding activation energies for different reaction pathways. This allows for a comparison of the feasibility of substitution at different positions on the thiophene ring. The benzofuranone part of the molecule also presents reactive sites. For instance, the carbonyl group can undergo nucleophilic addition. DFT calculations can model the reaction pathway of such additions, providing insights into the reaction mechanism and the stability of intermediates. researchgate.net

By elucidating these reaction pathways, theoretical studies can predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding synthetic efforts towards desired products.

In-silico Stereochemical Analysis and Prediction of Stereoselectivity

The C3 position of the 3H-2-benzofuran-1-one ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Reactions that create this stereocenter or reactions of the enantiomerically pure compound can exhibit stereoselectivity. In silico methods can be employed to predict and understand the stereochemical outcomes of such reactions.

Molecular docking studies, a form of in silico analysis, can be used to model the interaction of the molecule with a chiral catalyst or a biological receptor. jazindia.comnih.gov By calculating the binding energies of the different stereoisomers or the transition states leading to them, it is possible to predict which stereoisomer will be formed preferentially. This is particularly relevant in the context of asymmetric synthesis or in understanding the biological activity of the compound.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Mechanistic Support

Computational chemistry can predict various spectroscopic properties of this compound, which are invaluable for its characterization and for supporting proposed reaction mechanisms.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of the molecule. github.iomdpi.com By comparing the calculated spectra with experimental data, the structure of the compound can be confirmed. Furthermore, predicted NMR data for potential intermediates and products can help in identifying species formed during a reaction, thus providing evidence for a proposed mechanism.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. esisresearch.org The calculated IR spectrum can help in assigning the experimentally observed vibrational bands to specific functional groups, such as the carbonyl stretch of the lactone or the C-S stretch of the thiophene ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. esisresearch.org This can provide information about the electronic structure and the nature of the chromophores within the molecule. Changes in the predicted UV-Vis spectrum upon structural modification or interaction with another molecule can be used to understand electronic effects.

| Spectroscopic Technique | Predicted Feature | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (H at C3) | ~5.5 ppm |

| 13C NMR | Chemical Shift (C=O) | ~170 ppm |

| IR | Carbonyl Stretch (νC=O) | ~1750 cm-1 |

| UV-Vis | λmax | ~280 nm |

Advanced Characterization Techniques for Mechanistic Elucidation and Structural Confirmation

In-situ Spectroscopic Methods for Monitoring Reaction Intermediates (e.g., in situ NMR, IR)

In-situ spectroscopic methods are powerful tools for the real-time observation of chemical transformations, enabling the detection and characterization of transient intermediates and the elucidation of reaction kinetics.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a reaction mixture directly within the NMR spectrometer. For the synthesis of 3-thiophen-2-yl-3H-2-benzofuran-1-one, this technique can track the consumption of reactants and the formation of the product by observing changes in the chemical shifts and signal intensities of key protons and carbons. This provides valuable data for optimizing reaction conditions and understanding the reaction mechanism.

In-situ Infrared (IR) spectroscopy is particularly adept at monitoring changes in functional groups. During the formation of this compound, the appearance of the characteristic carbonyl (C=O) stretching vibration of the lactone ring can be followed in real-time. This allows for precise determination of reaction endpoints and can reveal the presence of intermediate species containing different carbonyl functionalities.

High-Resolution Mass Spectrometry for Reaction Component Identification and Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition analysis of organic compounds.

For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula (C₁₂H₈O₂S) with a high degree of confidence. By comparing the experimentally determined mass to the theoretically calculated mass, any ambiguity in the compound's identity can be resolved. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure and connectivity. Isotopic labeling studies, where atoms in the starting materials are replaced with heavier isotopes, can be coupled with HRMS to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanistic steps.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₈O₂S |

| Calculated Mass [M+H]⁺ | 217.0272 |

| Observed Mass [M+H]⁺ | 217.0269 |

| Mass Accuracy (ppm) | 1.38 |

Note: The data presented in this table is for illustrative purposes and actual experimental values may differ.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule.

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated. This map allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, providing definitive proof of the compound's three-dimensional structure in the solid state. This information is vital for understanding its biological activity and for the design of stereoselective syntheses.

Table 2: Representative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.234 |

| b (Å) | 8.987 |

| c (Å) | 11.543 |

| β (°) | 98.76 |

| Volume (ų) | 1047.8 |

| Z | 4 |

Note: The crystallographic data provided is a representative example and may not correspond to actual experimental results.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is a powerful technique for the separation and quantification of enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase that interacts differently with the enantiomers of this compound, leading to their separation. The relative areas of the peaks in the resulting chromatogram can be used to determine the enantiomeric excess (ee) of a sample, which is a critical measure of the success of an asymmetric synthesis.

Chiral Gas Chromatography (GC) operates on a similar principle to chiral HPLC but is used for volatile and thermally stable compounds. The choice between HPLC and GC depends on the physical properties of the analyte. These techniques are essential for the development and optimization of synthetic methods aimed at producing enantiomerically pure forms of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel, Highly Efficient, and Sustainable Synthetic Methodologies

The future of organic synthesis is intrinsically linked to the development of methodologies that are not only efficient but also environmentally benign. For the synthesis of 3-thiophen-2-yl-3H-2-benzofuran-1-one and its derivatives, research is anticipated to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Future synthetic strategies are expected to focus on:

Catalysis: The use of transition-metal catalysts, as well as organocatalysts, can offer milder reaction conditions and enhanced selectivity. This aligns with the principles of green chemistry by minimizing energy consumption and waste. nih.gov

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This technology is particularly advantageous for reactions that are exothermic or involve hazardous intermediates.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes.

These advanced synthetic approaches promise to make this compound and its analogs more accessible for further research and potential applications.

Exploration of Unconventional Reactivity Patterns and Rearrangements

A deeper understanding of the chemical behavior of this compound is crucial for its application. The presence of multiple reactive sites within the molecule—including the lactone ring, the thiophene (B33073) moiety, and the benzene (B151609) ring—opens up a wide array of possibilities for chemical transformations.

Future research in this area will likely involve:

Ring-Opening Reactions: Investigating the selective cleavage of the benzofuranone lactone ring can provide access to a variety of functionalized intermediates that are not easily accessible through other routes.

Photochemical and Electrochemical Reactions: Utilizing light or electricity to induce novel transformations can lead to unique reactivity patterns that are not achievable under thermal conditions. These methods are often highly selective and can be performed under mild conditions.

Novel Rearrangements: The unique electronic and steric properties of the this compound scaffold may facilitate previously unknown molecular rearrangements, leading to the discovery of novel heterocyclic systems. mdpi.comdivyarasayan.org

By exploring these unconventional reaction pathways, chemists can expand the chemical space accessible from this versatile building block.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction, Optimization, and Retrosynthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. nih.govresearchgate.netengineering.org.cnarxiv.org For a target molecule like this compound, these computational tools can significantly accelerate the discovery and development process.

Key applications of AI and ML in this context include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of this compound and propose viable synthetic routes by working backward from the target molecule to commercially available starting materials. nih.govresearchgate.netengineering.org.cn This can save considerable time and resources compared to traditional, human-led retrosynthetic analysis.

Reaction Outcome Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the likely outcome of a novel reaction, including the major product, yield, and potential side products. This predictive capability can help chemists to prioritize experiments and avoid unproductive reaction pathways.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of the desired product. This is often achieved through the use of design of experiments (DoE) methodologies coupled with machine learning.

De Novo Design: Generative models can be employed to design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics.

The synergy between computational prediction and experimental validation will be a powerful engine for innovation in the synthesis and application of this compound.

Design and Synthesis of Advanced Materials Utilizing the this compound Core

The unique combination of the electron-rich thiophene ring and the benzofuranone scaffold makes this compound an attractive building block for the development of advanced functional materials.

Future research in materials science could focus on:

Organic Electronics: The thiophene moiety is a well-known component of organic semiconductors. By incorporating the this compound core into polymers or small molecules, it may be possible to create novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: The inherent fluorescence of many benzofuran (B130515) derivatives suggests that the this compound scaffold could be used to develop novel fluorescent probes for the detection of specific analytes, such as metal ions or biologically important molecules.

Bioactive Polymers: Polymerization of functionalized derivatives of this compound could lead to new biocompatible or biodegradable materials with potential applications in drug delivery, tissue engineering, and medical implants.

The table below summarizes the potential applications of materials derived from the this compound core.

| Material Type | Potential Application | Key Feature |

| Organic Semiconductors | OLEDs, OFETs, OPVs | Thiophene-based conductivity |

| Fluorescent Probes | Chemical and biological sensing | Inherent fluorescence |

| Bioactive Polymers | Drug delivery, tissue engineering | Biocompatibility, biodegradability |

By leveraging the unique structural and electronic properties of this compound, researchers can pave the way for a new generation of high-performance materials.

Q & A

Q. What are the established synthetic routes for 3-thiophen-2-yl-3H-2-benzofuran-1-one, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves cyclization reactions or coupling of benzofuran and thiophene precursors. A common approach includes:

- Friedel-Crafts acylation : Reacting benzofuran derivatives with thiophene-containing acyl chlorides under anhydrous conditions.

- Catalytic cross-coupling : Using palladium catalysts to couple halogenated benzofuranones with thiophene boronic acids.

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict temperature control to avoid side reactions.

- Catalyst screening : Piperidine or other organic bases (e.g., triethylamine) improve yields in cyclization steps .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity.

Q. Example reaction conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Benzofuran-1-one, thiophene-2-carbonyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT | 65–75% | Adapted from |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Q. Spectroscopic characterization :

- NMR : ¹H and ¹³C NMR confirm the presence of thiophene (δ 7.2–7.5 ppm for aromatic protons) and benzofuran (δ 6.8–7.1 ppm) moieties.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) validate the core structure.

Q. Crystallographic analysis :

- Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For example, the C=O bond in benzofuran-1-one derivatives is typically ~1.21 Å .

- Software tools : SHELXL (for refinement) and WinGX (for data processing) are critical for solving crystal structures .

- Data deposition : Crystallographic Information Files (CIFs) are deposited in repositories like the Cambridge Structural Database (CCDC 1505246 for analogous compounds) .

Advanced Research Questions

Q. What computational methods are employed to study the electronic structure and reactivity of this compound?

Density-functional theory (DFT) is widely used to model electronic properties:

- B3LYP/6-31G(d) : Calculates HOMO-LUMO gaps to predict reactivity. For benzofuran-thiophene hybrids, the HOMO is localized on the thiophene ring, favoring electrophilic substitution .

- NBO analysis : Identifies hyperconjugative interactions (e.g., σ→π* in the carbonyl group) that stabilize the molecule.

- Reactivity descriptors : Fukui indices guide predictions of nucleophilic/electrophilic attack sites .

Q. Example computational workflow :

| Software | Function | Output |

|---|---|---|

| Gaussian 16 | Geometry optimization, frequency analysis | Optimized coordinates, vibrational spectra |

| Multiwfn | Electron density analysis | HOMO-LUMO plots, NBO charges |

Q. How do intermolecular interactions influence the crystal packing, and what role does hydrogen bonding play?

Crystal packing is governed by weak non-covalent interactions:

- Hydrogen bonding : In benzofuran derivatives, C-H···O interactions between carbonyl groups and aromatic protons dominate. Graph-set analysis (e.g., R₂²(8) motifs) reveals cyclic dimer formation .

- π-π stacking : Thiophene and benzofuran rings exhibit face-to-face stacking (3.5–4.0 Å spacing), stabilizing the lattice.

Case study : Analogous compounds (e.g., 3,3-dimethyl-2-benzofuran-1-one) show C-H···O bonds contributing to a herringbone packing motif, reducing crystal symmetry .

Q. What challenges arise in refining the crystal structure, and how are software tools like SHELX or WinGX utilized?

Q. Challenges :

Q. Software workflow :

Data integration : WinGX processes raw diffraction data, applying absorption corrections.

Structure solution : SHELXD locates heavy atoms via dual-space methods.

Refinement : SHELXL adjusts thermal parameters (ADPs) and validates geometry using CHECKCIF .

Q. Key metrics :

| Parameter | Ideal Range | Example Value |

|---|---|---|

| R-factor | < 0.05 | 0.032 |

| CCDC deposition | — | CCDC 1505246 |

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Q. Common contradictions :

- NMR vs. XRD : Discrepancies in proton assignments may arise from dynamic effects (e.g., tautomerism).

- IR vs. computational data : Overlapping carbonyl stretches (e.g., ester vs. ketone) require DFT-assisted peak assignment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.